REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([Si:8]([C:15]2[C:20]([F:21])=[C:19]([F:22])[C:18]([F:23])=[C:17]([F:24])[C:16]=2[F:25])(OCC)OCC)=[C:6]([F:26])[C:5]([F:27])=[C:4]([F:28])[C:3]=1[F:29].S(Cl)([Cl:32])=O.[ClH:34].[NH+]1C=CC=CC=1>>[F:1][C:2]1[C:7]([Si:8]([C:15]2[C:20]([F:21])=[C:19]([F:22])[C:18]([F:23])=[C:17]([F:24])[C:16]=2[F:25])([Cl:32])[Cl:34])=[C:6]([F:26])[C:5]([F:27])=[C:4]([F:28])[C:3]=1[F:29] |f:2.3|
|
Name
|
|
Quantity
|
180.93 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1[Si](OCC)(OCC)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Name
|
|
Quantity
|
146 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
pyridinium hydrochloride
|
Quantity
|
4.92 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess of SOCl2 is evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1[Si](Cl)(Cl)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |